molecular formula C13H18N2O4 B12500920 tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

Cat. No.: B12500920
M. Wt: 266.29 g/mol
InChI Key: FWSARODNIFWDLV-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . It is commonly used in chemical synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-nitrophenyl ethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity towards its targets .

Biological Activity

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate, a compound featuring a tert-butyl group linked to a carbamate moiety and a 2-nitrophenyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of approximately 236.27 g/mol. The compound's structure is characterized by:

  • tert-butyl group : Provides steric hindrance and stability.
  • Carbamate functional group : Enhances solubility and reactivity.
  • Nitrophenyl moiety : Imparts unique electronic properties that contribute to its biological activity.

1. Antimicrobial Activity

Nitro-substituted compounds, including this compound, have demonstrated significant antibacterial and antifungal properties. Research indicates that such compounds can inhibit the growth of various pathogens, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections. A study highlighted the compound's ability to disrupt biofilm formation, which is crucial for bacterial virulence .

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting tumor growth and angiogenesis. In chick chorioallantoic membrane assays, it was found to block angiogenesis effectively, suggesting potential as an anticancer agent . The mechanism of action may involve the inhibition of specific enzymes critical for tumor proliferation.

3. Enzyme Inhibition

Recent studies have focused on the compound's role as an enzyme inhibitor. It has been identified as a potent inhibitor of PqsD, an enzyme involved in the biosynthesis of signaling molecules in bacteria. This inhibition can disrupt bacterial communication and virulence . Binding studies have revealed that the nitro group is essential for its inhibitory activity, indicating a structure-activity relationship that can be exploited for drug design .

Study 1: Inhibition of PqsD

A comprehensive evaluation of various (2-nitrophenyl)methanol derivatives demonstrated that this compound effectively inhibited PqsD activity. The study utilized recombinant enzyme assays to assess potency and binding affinity, revealing a tight-binding mode of action with minimal toxicity against human cells .

Study 2: Antimicrobial Efficacy

In vitro tests against Pseudomonas aeruginosa showed that the compound significantly reduced biofilm formation and inhibited the production of virulence factors. This suggests its potential use as an anti-infective agent in clinical settings .

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The nitro group facilitates binding to active sites on enzymes, leading to inhibition of their function. Additionally, the compound can modulate receptor activity, influencing cellular signaling pathways critical for various biological processes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamateModerate antibacterialEnzyme inhibition
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]ethyl}carbamateLow anticancer potentialUnknown

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities and mechanisms.

Properties

IUPAC Name

tert-butyl N-[1-(2-nitrophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSARODNIFWDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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